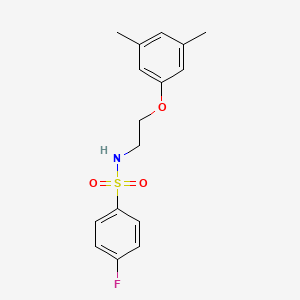

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-12-9-13(2)11-15(10-12)21-8-7-18-22(19,20)16-5-3-14(17)4-6-16/h3-6,9-11,18H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUSRJAVYQSPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18FNO3S

- Molecular Weight : 323.4 g/mol

- CAS Number : 1105221-49-5

The compound features a sulfonamide group attached to a fluorobenzene moiety and a dimethylphenoxyethyl chain, which may influence its interaction with biological targets.

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors:

- Inhibition of Enzymatic Activity : Research indicates that sulfonamides can inhibit certain enzymes involved in metabolic processes. For example, they have been shown to affect uric acid transport by inhibiting URAT-1 (solute carrier family 22 member 12), which is crucial in gout treatment .

- Dopamine D2 Receptor Affinity : Similar compounds have demonstrated high-affinity binding to dopamine D2 receptors, which are implicated in several neurological conditions. The introduction of fluorine into the structure may enhance binding affinity and selectivity .

Therapeutic Applications

- Anti-Gout Agents : Due to their ability to inhibit URAT-1, sulfonamides like this compound are being investigated for their potential use in treating gout by reducing serum uric acid levels .

- Cancer Treatment : Some studies suggest that derivatives of sulfonamides may play a role in cancer therapy by targeting hypoxia-inducible factor 2 alpha (HIF-2α), which is associated with tumor growth and progression .

Case Studies

- In Vivo Studies : In animal models, compounds similar to this compound showed significant tumor size reduction when tested against xenograft models. These studies utilized assays such as luciferase assays and ELISA to measure the efficacy of the compounds in inhibiting tumor growth .

- Binding Affinity Studies : Comparative studies on related compounds indicated that modifications in the chemical structure, particularly the presence of fluorine atoms, significantly enhance binding affinities for target receptors like the dopamine D2 receptor .

Data Summary

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide has been investigated for its potential anticancer properties. The compound's structure allows for interactions with specific biological targets involved in cancer cell proliferation and survival. Research indicates that derivatives of this compound may inhibit anti-apoptotic proteins, which are often overexpressed in cancer cells, thereby promoting apoptosis and reducing tumor growth .

1.2 Thyroid Hormone Receptor Modulation

This compound has been identified as a thyroid hormone beta receptor agonist, which suggests its potential use in treating conditions related to thyroid hormone deficiency or dysfunction. Its ability to modulate thyroid hormone activity may help in managing metabolic disorders and certain types of hyperlipidemia .

Structure-Activity Relationship Studies

2.1 Molecular Modeling

Extensive molecular modeling studies have been conducted to explore the structure-activity relationships (SAR) of this compound. These studies aim to identify the key structural features that enhance its biological activity. For instance, modifications to the sulfonamide group or the phenoxy moiety can significantly influence the compound's binding affinity to target proteins .

2.2 Synthesis of Analogues

The synthesis of various analogues has been reported to optimize the pharmacological properties of the parent compound. For example, fluorinated derivatives have shown improved efficacy in targeting specific receptors associated with metabolic regulation and cancer cell apoptosis .

Case Studies

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including IGROV1-R10 cells. These studies reveal that the compound induces apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .

3.2 Animal Models

Preclinical studies using animal models have further validated the efficacy of this compound in reducing tumor size and improving survival rates in subjects with induced tumors. The results indicate that treatment with this compound not only inhibits tumor growth but also enhances the overall metabolic profile of treated animals .

Data Tables

Comparison with Similar Compounds

Structural Analogs with 3,5-Dimethylphenoxy Moieties

Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine):

- Core Structure : Triazine diamine vs. benzenesulfonamide in the target compound.

- Substituents: Both share the 3,5-dimethylphenoxy group, but triaziflam incorporates a triazine ring and fluoroalkyldiamine side chain.

- Application: Triaziflam is a herbicide, indicating that the 3,5-dimethylphenoxy group may enhance plant cell membrane penetration .

| Parameter | Target Compound | Triaziflam |

|---|---|---|

| Core Scaffold | Benzenesulfonamide | 1,3,5-Triazine |

| Key Substituent | 4-Fluorobenzenesulfonamide | 6-(1-Fluoro-1-methylethyl) diamine |

| Phenoxy Group Position | 3,5-Dimethylphenoxy | 3,5-Dimethylphenoxy |

| Documented Use | Not specified | Herbicide |

Sulfonamide Derivatives in Agrochemicals

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide):

- Core Structure: Acetamide with oxazolidinone vs. sulfonamide in the target compound.

- Substituents: Oxadixyl features a 2,6-dimethylphenyl group, differing in substituent position from the target’s 3,5-dimethylphenoxy.

- Impact of Substituent Position : The 2,6-dimethyl configuration in oxadixyl may enhance steric hindrance, affecting binding to fungal targets compared to the 3,5-dimethyl group .

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide):

- Core Structure : Triazolopyrimidine sulfonamide vs. benzenesulfonamide.

- Fluorine Substitution : Both compounds have fluorine on the aromatic ring, which likely improves resistance to oxidative metabolism .

| Parameter | Target Compound | Oxadixyl | Flumetsulam |

|---|---|---|---|

| Core Scaffold | Benzenesulfonamide | Acetamide-oxazolidinone | Triazolopyrimidine sulfonamide |

| Aromatic Substituents | 4-Fluoro, 3,5-dimethylphenoxy | 2,6-Dimethylphenyl | 2,6-Difluorophenyl |

| Documented Use | Not specified | Fungicide | Herbicide |

Aroxyethylamine Derivatives with Anticonvulsant Activity

Compounds such as XVI and VIII from Marona et al. (2005) share the aroxyethylamine backbone with the target compound but differ in functional groups (e.g., acetamide vs. sulfonamide) .

- Compound XVI : Achieved 100% anticonvulsant protection in mice (100 mg/kg, i.p.) without neurotoxicity.

- Target Compound : The sulfonamide group may enhance blood-brain barrier penetration compared to acetamides, though this requires validation.

| Parameter | Target Compound | Compound XVI |

|---|---|---|

| Functional Group | Sulfonamide | Acetamide |

| Phenoxy Substituent | 3,5-Dimethylphenoxy | Not specified |

| Anticonvulsant Activity | Not tested | ED50: 100 mg/kg (MES test) |

Impact of Fluorine Substitution

The 4-fluorobenzenesulfonamide group in the target compound is structurally analogous to fluorinated derivatives in (e.g., 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl). Fluorine’s electronegativity often enhances binding affinity to targets (e.g., enzymes, receptors) and reduces metabolic degradation .

Key Research Findings and Hypotheses

Sulfonamide vs. Acetamide : The sulfonamide moiety could confer greater acidity and hydrogen-bonding capacity, influencing target engagement in neurological or pesticidal contexts .

Fluorine’s Role : The 4-fluoro substituent likely contributes to metabolic stability, a feature observed in fluorinated agrochemicals and pharmaceuticals .

Q & A

Q. What are the recommended synthetic routes for N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and a phenoxyethylamine precursor. Key steps include:

- Reacting 3,5-dimethylphenol with 2-chloroethylamine to form the phenoxyethylamine intermediate.

- Coupling this intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH or triethylamine) in a polar aprotic solvent (e.g., dichloromethane) .

- Optimization: Control reaction temperature (0–25°C) to minimize side reactions and use stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) to improve yield .

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the presence of the 3,5-dimethylphenoxy group (aromatic protons at δ 6.5–7.0 ppm, methyl groups at δ 2.2–2.4 ppm) and the sulfonamide moiety (SONH at δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected m/z ≈ 363.1 for CHFNOS) .

- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and bond angles, as demonstrated for related sulfonamides .

Q. What are the common chemical reactions this compound undergoes, and what reagents are suitable?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : The electron-withdrawing sulfonamide and fluorine groups activate the benzene ring for reactions with nucleophiles (e.g., amines, alkoxides) under mild conditions .

- Oxidation/Reduction : The sulfonamide group is stable to most oxidants, but the ethylphenoxy chain may undergo oxidation with KMnO or reduction with LiAlH .

- Derivatization : Introduce functional groups (e.g., acetyl, methyl) via alkylation or acylation of the sulfonamide nitrogen .

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluorine, methyl groups) influence biological activity in sulfonamide derivatives?

- Methodological Answer :

- Fluorine : Enhances metabolic stability and lipophilicity, improving membrane permeability. Compare activity of 4-fluoro vs. 4-nitro analogs (e.g., lower IC in enzyme inhibition assays due to electronegativity) .

- 3,5-Dimethylphenoxy Group : The methyl groups increase steric bulk, potentially reducing off-target binding. SAR studies on analogs show that dimethyl substitution improves selectivity for kinase targets vs. non-methylated derivatives .

Q. What experimental strategies are recommended to resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Methodological Answer :

- Standardized Assay Conditions : Use consistent buffer pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize variability .

- Orthogonal Validation : Confirm enzyme inhibition results with complementary techniques (e.g., isothermal titration calorimetry for binding affinity, cellular assays for functional activity) .

- Control for Impurities : Re-purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-test activity to rule out impurity effects .

Q. What advanced analytical methods are suitable for studying this compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes/receptors .

- Molecular Dynamics Simulations : Model interactions between the sulfonamide group and target active sites (e.g., carbonic anhydrase) to predict binding modes .

- Fluorescence Polarization : Use fluorescently labeled analogs to quantify binding affinity in competitive assays .

Q. How can researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration followed by LC-MS to measure unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.